N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Description
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting biological activities, as many coumarin derivatives are known to have diverse biological effects, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the chromene and benzofuran rings . The exact structure would depend on the specific arrangement of the substituents on these rings.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo a variety of chemical reactions. For example, they can participate in intramolecular charge transfer (ICT) mechanisms, which can be modulated by the introduction of electron-donating or electron-withdrawing substituents .Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Coumarin derivatives are known to affect several types of animal tumors
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight (c13h14o6, 26625 g/mol) , could influence its bioavailability
Result of Action
Coumarin derivatives have demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma
Future Directions
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJFIQUTVHWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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